3-Bromo-5-butoxyphenol

Description

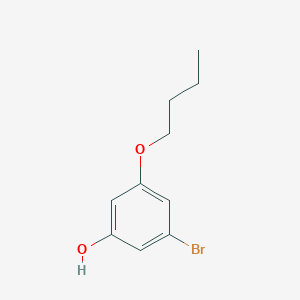

3-Bromo-5-butoxyphenol is a brominated phenolic compound featuring a hydroxyl group, a bromine atom at the 3-position, and a butoxy (-OC₄H₉) substituent at the 5-position of the benzene ring. Phenolic brominated derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and organic synthesis due to their reactivity and ability to act as intermediates in cross-coupling reactions.

Bromine, as a heavy halogen, contributes to molecular weight and influences electronic effects on the aromatic ring, modulating reactivity in substitution or coupling reactions.

Properties

IUPAC Name |

3-bromo-5-butoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-2-3-4-13-10-6-8(11)5-9(12)7-10/h5-7,12H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUQXFIMIZNAROW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=CC(=C1)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-butoxyphenol typically involves the bromination of 5-butoxyphenol. The reaction is carried out using bromine or a bromine source such as sodium bromide in the presence of an oxidizing agent like hydrogen peroxide. The reaction conditions often include a solvent such as acetic acid or dichloromethane, and the temperature is maintained at room temperature to slightly elevated temperatures to ensure the selective bromination at the third position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the product is achieved through techniques such as recrystallization or column chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-butoxyphenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in solvents like ethanol or water.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.

Major Products Formed:

Substitution Reactions: Products include substituted phenols or ethers.

Oxidation Reactions: Products include quinones or other oxidized phenolic compounds.

Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

Chemistry: 3-Bromo-5-butoxyphenol is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules and materials. It serves as a building block for the preparation of various functionalized phenols and aromatic compounds .

Biology and Medicine: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is also investigated for its role in modulating biological pathways and its potential as a lead compound for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, resins, and other advanced materials with specific properties .

Mechanism of Action

The mechanism of action of 3-Bromo-5-butoxyphenol involves its interaction with biological targets such as enzymes and receptors. The bromine atom and the butoxy group contribute to its binding affinity and specificity towards these targets. The compound can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 3-Bromo-5-butoxyphenol with hypothetical or evidence-supported analogues, highlighting key differences in substituents, molecular weight, and predicted properties:

Key Observations:

- Lipophilicity: The butoxy group in this compound increases logP compared to methoxy or ethoxy analogues, favoring membrane permeability in biological systems.

- Functional Group Diversity: Boronic acid derivatives (e.g., ) enable cross-coupling reactions, whereas the hydroxyl group in phenolic compounds supports hydrogen bonding or derivatization.

Electronic and Steric Effects

- Electron-Withdrawing vs. Donating Groups : Bromine’s electron-withdrawing effect deactivates the aromatic ring, while the butoxy group donates electrons via resonance. This balance influences regioselectivity in reactions such as nitration or sulfonation.

- Steric Hindrance: Bulky substituents (e.g., triisopropyl groups in ’s biphenyl compound) reduce reactivity at adjacent positions. The butoxy group in this compound offers moderate steric bulk compared to smaller alkoxy chains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.